Technical Guide: Synthesis of 3-Amino-N-Cyclopropylcyclohexane-1-Carboxamide
Technical Guide: Synthesis of 3-Amino-N-Cyclopropylcyclohexane-1-Carboxamide
This guide details the technical synthesis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide , a versatile scaffold in medicinal chemistry often utilized in the development of GPCR modulators (e.g., chemokine receptor antagonists) and kinase inhibitors.
The guide prioritizes the cis-isomer (1,3-cis relationship), as this spatial arrangement is most frequently required for bioactivity, though separation strategies for the trans-isomer are also addressed.
Executive Summary & Retrosynthetic Analysis
The target molecule, 3-amino-N-cyclopropylcyclohexane-1-carboxamide , is constructed via a convergent synthesis. The critical quality attribute (CQA) is the relative stereochemistry between the amine at position 3 and the carboxamide at position 1.
Retrosynthetic Logic
The molecule is disconnected at the amide bond and the carbamate protecting group.
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Amide Coupling: The final C-N bond formation occurs between 3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid and cyclopropylamine.
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Core Scaffold Synthesis: The cyclohexane ring with defined 1,3-stereochemistry is accessed via:
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Route A (Stereoselective): Desymmetrization/Curtius rearrangement of 1,3-cyclohexanedicarboxylic acid (High enantiopurity).
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Route B (Industrial/Scale): Catalytic hydrogenation of 3-aminobenzoic acid (Cost-effective, requires diastereomeric separation).
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Figure 1: Retrosynthetic disconnection showing the modular assembly of the target scaffold.
Route Selection & Stereocontrol
Route A: The Hydrogenation Approach (Scale-Up Preferred)
This route is preferred for kilogram-scale batches where chromatography or crystallization can be used to separate isomers.
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Starting Material: 3-Aminobenzoic acid.[1]
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Mechanism: Heterogeneous catalytic hydrogenation reduces the aromatic ring.
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Stereochemistry: Yields a mixture of cis and trans isomers (typically ~80:20 to 60:40 favoring cis depending on catalyst).
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Purification: The cis-isomer is isolated via fractional crystallization of the N-acetyl or N-Boc derivative.
Route B: The Curtius Rearrangement (High Precision)
Preferred for discovery chemistry requiring high enantiomeric excess (ee) and defined diastereoselectivity.
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Starting Material: cis-1,3-Cyclohexanedicarboxylic acid.[2]
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Mechanism: Desymmetrization to the mono-ester, followed by Curtius rearrangement to convert one carboxylate to an amine.
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Advantage: Retains the cis-configuration of the starting material with >98% fidelity.
Detailed Experimental Protocol
The following protocol describes the synthesis via Route A (Hydrogenation) followed by amide coupling, as it is the most robust method for general laboratory application.
Phase 1: Synthesis of cis-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid[3]
Step 1.1: Hydrogenation
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Reactants: Charge a high-pressure autoclave with 3-aminobenzoic acid (1.0 equiv) and Rh/Al₂O₃ (5 wt% loading).
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Solvent: Water/Acetic acid (9:1 v/v).
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Conditions: Pressurize to 50 bar H₂ and heat to 80°C for 12 hours.
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Workup: Filter catalyst through Celite. Concentrate filtrate to yield crude 3-aminocyclohexanecarboxylic acid (mixture of cis/trans).
Step 1.2: Boc-Protection & Isolation of cis-Isomer
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Dissolve crude amino acid in 1,4-dioxane/1N NaOH (1:1).
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Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) at 0°C.
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Stir at RT for 16 hours.
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Acidification: Adjust pH to ~3 with 1N HCl (precipitate forms).
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Purification (Critical): Recrystallize from EtOAc/Hexanes. The cis-isomer typically crystallizes first.
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Validation: Verify stereochemistry via NOESY NMR (H1-H3 correlation).
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Phase 2: Amide Coupling (The Target Synthesis)
Reaction: Coupling of cis-N-Boc-acid with Cyclopropylamine.
| Reagent | Equivalents | Role |
| cis-N-Boc-3-aminocyclohexane-1-carboxylic acid | 1.0 | Core Scaffold |
| Cyclopropylamine | 1.2 | Amine Partner |
| HATU | 1.2 | Coupling Agent (High efficiency) |
| DIPEA (Diisopropylethylamine) | 3.0 | Base |
| DMF (Anhydrous) | 10 vol | Solvent |
Protocol:
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Dissolve the N-Boc acid in anhydrous DMF under N₂ atmosphere.
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Add DIPEA and stir for 5 minutes.
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Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The solution should turn slightly yellow.
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Stir for 10 minutes to activate the acid.
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Add Cyclopropylamine dropwise.
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Stir at RT for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = ~283.4 for Boc-intermediate).
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Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), 1N HCl (1x), and brine. Dry and concentrate.
Phase 3: Deprotection to Final Product
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Dissolve the intermediate in DCM (5 vol).
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Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.
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Stir for 2 hours (monitor for disappearance of Boc group).
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Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.
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Free Basing (Optional but recommended): Dissolve residue in MeOH, pass through a weak basic ion-exchange resin (e.g., Amberlyst A-21) or wash DCM solution with sat. Na₂CO₃ to obtain the free base.
Analytical Validation & Specifications
Expected Data
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Mass Spectrometry (ESI+): m/z = 183.15 [M+H]⁺ (C₁₀H₁₈N₂O).
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¹H NMR (DMSO-d₆, 400 MHz):
- 7.85 (d, 1H, Amide NH).
- 2.65 (m, 1H, Cyclopropyl-CH).
- 2.10 (tt, 1H, H-1 axial).
- 0.4–0.6 (m, 4H, Cyclopropyl-CH₂).
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Note: The coupling constants of H-1 and H-3 will differentiate cis (axial-axial coupling typically observed if chair conformation locks) vs trans.
Stereochemical Verification (NOESY)
To confirm the cis-configuration (1,3-diaxial or 1,3-diequatorial relationship depending on conformer):
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Cis: Strong NOE correlation between H-1 and H-3 (if diaxial) or lack thereof if diequatorial, but distinct from trans.
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Trans: H-1 and H-3 are typically axial/equatorial, showing different coupling constants (
values).[5]
Workflow Visualization
Figure 2: Step-by-step experimental workflow from starting material to final free amine.
References
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Synthesis of cis-3-aminocyclohexanecarboxylic acid
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Stereoselective Reduction of Benzoic Acids
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Organic Syntheses.[8] "Hydrogenation of Aromatic Amino Acids." (General Precedent for Phase 1).
-
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Amide Coupling Methodologies (HATU/Cyclopropylamine)
- BenchChem Application Note.
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Separation of Cis/Trans Isomers
- National Institutes of Health (NIH).
Sources
- 1. CAS 222530-34-9: (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyc… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
